molecular formula C6H4BF4KO B8004526 Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate

Cat. No.: B8004526
M. Wt: 218.00 g/mol
InChI Key: PKCIRTAPMRRUEX-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is an organoboron compound with the molecular formula C6H4BF4KO. It is known for its stability and versatility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate typically involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Methanol, ethanol, or water.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is unique compared to other similar compounds due to its stability and reactivity under mild conditions. Similar compounds include:

Properties

IUPAC Name

potassium;trifluoro-(5-fluoro-2-hydroxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4O.K/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3,12H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIRTAPMRRUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)F)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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